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Compound of Interest

Compound Name: Benzylpenicillin Impurity 11

Cat. No.: B086273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides detailed information on the availability, characteristics, and analytical

applications of the reference standard for a significant impurity of Benzylpenicillin. While the

designation "Benzylpenicillin Impurity 11" is not universally standardized, extensive research

indicates that the most relevant and officially recognized equivalent is Procaine Benzylpenicillin

Impurity F, a European Pharmacopoeia (EP) Reference Standard. This document will focus on

this specific impurity, providing essential data for its use in quality control, stability studies, and

analytical method development.

Procaine Benzylpenicillin Impurity F is crucial for the accurate identification and quantification

of impurities in Benzylpenicillin and its related drug products, ensuring their safety, efficacy, and

compliance with regulatory standards.

Reference Standard Availability and Quantitative
Data
The Procaine Benzylpenicillin Impurity F reference standard is available from several reputable

suppliers of pharmacopeial reference standards. It is essential to procure this standard from a

supplier who provides a comprehensive Certificate of Analysis (CoA).
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Table 1: Representative Quantitative Data for Procaine Benzylpenicillin Impurity F Reference

Standard

Parameter Specification Notes

Product Name
Procaine Benzylpenicillin

Impurity F CRS

European Pharmacopoeia

(EP) Chemical Reference

Substance

Catalogue Code Y0002171 (EDQM) May vary by supplier

CAS Number 525-91-7

Chemical Name

(2S,5R,6R)-6-[2-(4-

Hydroxyphenyl)acetamido]-3,3

-dimethyl-7-oxo-4-thia-1-

azabicyclo[3.2.0]heptane-2-

carboxylic acid

Molecular Formula C₁₆H₁₈N₂O₅S

Molecular Weight 350.39 g/mol

Purity (as is) ≥ 98.0%

Typically determined by HPLC.

The exact value is batch-

specific and stated on the

CoA.

Format Lyophilized powder

Storage -20°C

Intended Use

Identification and quantification

of Impurity F in Benzylpenicillin

products according to the

European Pharmacopoeia.

Note: The data presented in this table is representative. Always refer to the batch-specific

Certificate of Analysis provided by the supplier for exact values.
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The primary application of the Procaine Benzylpenicillin Impurity F reference standard is in

chromatographic assays for the analysis of related substances in Benzylpenicillin drug

substances and products. The following is a detailed protocol based on the methodology

described in the European Pharmacopoeia for Procaine Benzylpenicillin.

High-Performance Liquid Chromatography (HPLC)
Method for Related Substances
This method is designed for the separation and quantification of Procaine Benzylpenicillin and

its related impurities, including Impurity F.

Instrumentation and Materials:

HPLC system with a gradient pump, UV detector, and data acquisition software.

Analytical column: Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250

mm (or equivalent).

Reference Standards: Procaine Benzylpenicillin EP CRS, Procaine Benzylpenicillin Impurity

F EP CRS.

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen

phosphate, Dipotassium hydrogen phosphate, Phosphoric acid, Water (HPLC grade).

Chromatographic Conditions:
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Parameter Condition

Mobile Phase A

Mix 250 volumes of acetonitrile, 250 volumes of

methanol, and 500 volumes of a 6.8 g/L solution

of potassium dihydrogen phosphate, adjusted to

pH 5.0 with a 10% m/V solution of dipotassium

hydrogen phosphate.

Mobile Phase B
Mixture of equal volumes of acetonitrile and

methanol.

Gradient Elution Time (min)

0 - 25

25 - 30

30 - 45

45 - 50

50 - 60

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection UV at 225 nm

Injection Volume 20 µL

Solution Preparation:

Test Solution: Dissolve 25.0 mg of the substance to be examined in Mobile Phase A and

dilute to 25.0 mL with Mobile Phase A.

Reference Solution (a): Dissolve 25.0 mg of Procaine Benzylpenicillin EP CRS in Mobile

Phase A and dilute to 25.0 mL with Mobile Phase A.

Reference Solution (b) (for Impurity F): Dissolve 5.0 mg of Procaine Benzylpenicillin Impurity

F EP CRS in Mobile Phase A and dilute to 100.0 mL with Mobile Phase A. Dilute 1.0 mL of

this solution to 10.0 mL with Mobile Phase A.
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Reference Solution (c) (for system suitability): Dissolve 10 mg of Procaine Benzylpenicillin

EP CRS and 1.0 mg of Procaine Benzylpenicillin Impurity F EP CRS in Mobile Phase A and

dilute to 10.0 mL with Mobile Phase A.

Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the blank (Mobile Phase A), followed by Reference Solution (c) to verify system

suitability (resolution between the main peak and the impurity peak).

Inject Reference Solution (a) and Reference Solution (b).

Inject the Test Solution.

Identify the peaks based on the retention times obtained with the reference solutions.

Calculate the content of Impurity F in the sample using the area of the corresponding peak in

the chromatogram of the Test Solution and the area of the peak in the chromatogram of

Reference Solution (b).

Visualizations
Benzylpenicillin Degradation Pathway
The degradation of benzylpenicillin is a complex process that can occur under various

conditions (e.g., acidic, basic, enzymatic). The following diagram illustrates a simplified

degradation pathway leading to the formation of key impurities.
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Benzylpenicillin

Benzylpenicilloic Acid
(Impurity E)

Hydrolysis (β-lactam ring opening)

Penillic Acid
(Impurity D)Rearrangement (Acidic conditions)

6-Aminopenicillanic Acid
(Impurity A)

Enzymatic Cleavage

Phenylacetic Acid
(Impurity B)

Enzymatic Cleavage

Benzylpenilloic Acid
(Impurity F)

Decarboxylation
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Sample and Standard Preparation

HPLC Analysis

Data Analysis

Weigh Benzylpenicillin Sample

Dissolve in Mobile Phase A

Weigh Impurity F Reference Standard

Dissolve in Mobile Phase A

Inject solutions into HPLC

Chromatographic Separation

UV Detection at 225 nm

Identify Peaks by Retention Time

Quantify Impurity Peak Area

Calculate Impurity Content
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Quality Assurance

Analytical Control

Benzylpenicillin Drug Product

Validated HPLC Method

is tested by

Regulatory Compliance

Patient Safety

contributes to

Impurity F Reference Standard

requires

Accurate Quantification

enables

verifies quality ofensures
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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